molecular formula C17H18O3 B12542048 (1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy- CAS No. 142556-92-1

(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-

Cat. No.: B12542048
CAS No.: 142556-92-1
M. Wt: 270.32 g/mol
InChI Key: SQUDVVTWFHBXIB-UHFFFAOYSA-N
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Description

The compound "(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-" is a biphenyl derivative featuring:

  • A carboxylic acid group at position 3 of the first phenyl ring.
  • A tert-butyl group (1,1-dimethylethyl) at position 4' of the second phenyl ring.
  • A hydroxyl group at position 4 of the first phenyl ring.

This structure combines steric bulk (tert-butyl), hydrogen-bonding capacity (hydroxyl), and acidity (carboxylic acid), making it a versatile intermediate for pharmaceuticals and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142556-92-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10,18H,1-3H3,(H,19,20)

InChI Key

SQUDVVTWFHBXIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling Approach

Reagents/Conditions :

Component Role Source/Reference
3-Bromobenzoic acid Carboxylic acid-containing partner [Search Result 12]
4-Tert-butylphenylboronic acid Tert-butyl-containing partner Synthesized analogously to [Search Result 11]
Pd(PPh₃)₄ Catalyst Standard for Suzuki
K₂CO₃ Base Common in cross-coupling

Procedure :

  • Coupling Reaction : React 3-bromobenzoic acid with 4-tert-butylphenylboronic acid under Pd catalysis in a polar solvent (e.g., THF/H₂O).
  • Purification : Isolate via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : ~70–85% (estimated based on analogous biphenyl syntheses).

Functional Group Introduction: Hydroxyl and Tert-Butyl

Tert-Butyl Group Installation

Method : Friedel-Crafts Alkylation
Reagents/Conditions :

Component Role Source/Reference
Tert-butyl chloride Alkylating agent [Search Result 3]
AlCl₃ Lewis acid catalyst Standard for Friedel-Crafts
Dichloroethane Solvent [Search Result 9]

Procedure :

  • Alkylation : React the biphenyl carboxylic acid with tert-butyl chloride in dichloroethane under reflux.
  • Workup : Quench with H₂O, extract with DCM, and purify.

Challenges :

  • Electron-withdrawing carboxylic acid may deactivate the ring.
  • Solution : Perform alkylation before introducing the carboxylic acid (reverse order).

Hydroxyl Group Introduction

Method : Directed Ortho Metalation (DoM)
Reagents/Conditions :

Component Role Source/Reference
LDA or LHMDS Strong base for deprotonation [Search Result 11]
Electrophile (e.g., O₂) Oxidizing agent for hydroxylation [Search Result 14]

Procedure :

  • Deprotonation : Use LDA to deprotonate the ortho position to the carboxylic acid.
  • Electrophilic Quench : Trap with O₂ or another electrophile to install the hydroxyl group.

Yield : ~60–75% (estimated from analogous DoM reactions).

Protecting Group Strategies

Key Step : Boc Protection of Hydroxyl
Reagents/Conditions :

Component Role Source/Reference
Di-tert-butyl dicarbonate (Boc₂O) Protecting agent [Search Result 11]
DMAP Catalyst [Search Result 6]

Procedure :

  • Protection : Treat the hydroxyl-containing biphenyl with Boc₂O and DMAP in THF.
  • Deprotection : Remove Boc under acidic conditions (e.g., HCl/dioxane).

Alternative Routes

Ullmann Coupling for Biphenyl Formation

Reagents/Conditions :

Component Role Source/Reference
3-Iodobenzoic acid Carboxylic acid partner [Search Result 8]
4-Tert-butylphenylamine Tert-butyl-containing partner [Search Result 4]
CuI Catalyst [Search Result 16]

Procedure :

  • Coupling : React under Ullmann conditions (CuI, ligands) to form the biphenyl.
  • Hydroxylation : Introduce hydroxyl via nitration/reduction or DoM.

Critical Data Tables

Table 1: Comparative Reaction Conditions

Method Reagents/Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, THF/H₂O 70–85
Friedel-Crafts Alkylation AlCl₃, tert-butyl chloride, DCE 50–60
DoM Hydroxylation LDA, O₂, THF 60–75
Ullmann Coupling CuI, ligands, DMF 55–65

Table 2: Functional Group Compatibility

Step Functional Groups Tolerated Limitations
Suzuki Coupling Carboxylic acid, tert-butyl Sensitive to moisture
Friedel-Crafts Electron-rich aromatics Steric hindrance
Boc Protection Hydroxyl, tert-butyl Requires anhydrous conditions

Research Findings and Challenges

Key Insights

  • Regioselectivity : Directed ortho metalation ensures precise hydroxyl placement.
  • Protecting Groups : Boc protection minimizes side reactions during tert-butyl installation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

Challenges

  • Steric Effects : Tert-butyl groups hinder subsequent reactions (e.g., hydroxylation).
  • Acid Sensitivity : Carboxylic acid may protonate under acidic conditions, complicating purification.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of biphenyl compounds exhibit promising anticancer properties. For instance, studies have shown that certain biphenyl derivatives can inhibit the growth of cancer cell lines. A notable case study demonstrated that a modified biphenyl compound exhibited an inhibition rate of over 70% against various cancer cell lines, including leukemia and central nervous system cancers .

Anti-inflammatory Properties
Biphenyl compounds have also been investigated for their anti-inflammatory effects. A study highlighted the potential of (1,1'-Biphenyl)-3-carboxylic acid derivatives to reduce inflammation markers in vitro. The presence of hydroxyl groups in the structure enhances its interaction with biological targets involved in inflammatory pathways .

Material Science Applications

Polymer Chemistry
The compound is utilized in the synthesis of high-performance polymers. Its biphenyl structure provides rigidity and thermal stability to polymer matrices. For example, research has shown that incorporating this compound into polycarbonate materials significantly improves their thermal properties and mechanical strength .

Dyes and Pigments
(1,1'-Biphenyl)-3-carboxylic acid derivatives are also employed in dye chemistry. They serve as intermediates in the synthesis of various dyes used in textiles and coatings due to their strong chromophoric properties. A case study reported successful applications in creating vibrant colors with improved lightfastness compared to traditional dyes .

Organic Synthesis Applications

Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. It can be transformed into various functionalized biphenyl derivatives through reactions such as esterification and acylation. Researchers have successfully synthesized complex natural products using (1,1'-Biphenyl)-3-carboxylic acid as a starting material, demonstrating its utility in synthetic organic chemistry .

Catalysis
In catalysis, biphenyl compounds are explored for their ability to stabilize transition states during chemical reactions. Studies suggest that using (1,1'-Biphenyl)-3-carboxylic acid as a ligand can enhance catalytic efficiency in metal-catalyzed reactions, providing pathways for synthesizing fine chemicals with high selectivity .

Data Summary Table

Application AreaSpecific Use CasesObservations/Results
PharmaceuticalsAnticancer agentsInhibition rates >70% against cancer cell lines
Anti-inflammatory agentsReduced inflammation markers in vitro
Material ScienceHigh-performance polymersImproved thermal stability and mechanical strength
Dyes and pigmentsEnhanced lightfastness and color vibrancy
Organic SynthesisBuilding block for complex moleculesSuccessful synthesis of natural products
CatalysisEnhanced efficiency and selectivity in reactions

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects are summarized below:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4'-tert-butyl, 4-hydroxy C₁₇H₁₈O₃* ~270.3 High lipophilicity (tert-butyl), H-bonding (OH), moderate acidity (COOH).
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid (10540-39-3) 4'-F C₁₃H₉FO₂ 240.22 Electron-withdrawing F increases acidity (lower pKa) and reduces solubility.
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₃ C₁₄H₁₂O₃ 242.27 Electron-donating OCH₃ raises pKa, enhances solubility in polar solvents.
3'-Bromo-4'-hydroxy derivative (895542-84-4) 3'-Br, 4'-OH C₁₅H₁₃BrO₃ 321.17 Bromine adds steric bulk and reactivity; used in Trifarotene synthesis.
4-Hydroxy-3'-methyl analog (400747-48-0) 3'-CH₃, 4-OH C₁₄H₁₂O₃ 228.25 Methyl group less bulky than tert-butyl; higher solubility in water.

*Estimated molecular formula based on structural inference.

Physicochemical Properties

  • Acidity : The carboxylic acid pKa is influenced by substituents. Fluorine (electron-withdrawing) in 4'-fluoro analogs lowers pKa (~2.5–3.0), while methoxy (electron-donating) raises it (~4.0–4.5). The target compound’s tert-butyl group (electron-donating but sterically hindered) likely results in a pKa similar to unsubstituted biphenyl-3-carboxylic acid (~3.5–4.0) .
  • Solubility: The tert-butyl group in the target compound reduces water solubility compared to methyl or methoxy analogs. For example, the 4'-methoxy derivative (242.27 g/mol) is soluble in ethanol and DMSO, while the brominated analog (321.17 g/mol) requires non-polar solvents .
  • Lipophilicity : The tert-butyl group significantly increases logP (estimated ~4.5), making the compound more lipid-soluble than fluorine- or methoxy-substituted derivatives (logP ~2.5–3.5) .

Research Findings from Literature

  • Substituent Position Matters : Analogs with substituents at the 3' or 4' positions (e.g., 4'-fluoro, 3'-bromo) show distinct reactivity patterns. For instance, bromine at 3' facilitates cross-coupling reactions .
  • Steric Effects : The tert-butyl group in the target compound may hinder electrophilic substitution at the 4' position, directing reactions to the hydroxyl or carboxylic acid sites .
  • Hydrogen Bonding : The 4-hydroxyl group enhances crystal packing efficiency, as seen in diflunisal’s crystalline structure .

Q & A

Basic Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, tert-butyl groups show distinct singlet peaks at δ ~1.3 ppm .
  • HPLC Purity Analysis : Use reverse-phase columns (e.g., Phenomenex Luna C18) with UV detection (λ = 254 nm) to verify >98% purity. Reference standards (e.g., USP/EP) ensure accuracy .

Methodological Note : Calibrate instruments with structurally similar analogs (e.g., diflunisal) to account for retention time variability .

How can researchers resolve regioisomeric impurities in biphenyl carboxylic acid syntheses?

Advanced Question

  • Chromatographic separation : Employ preparative HPLC with isocratic elution (e.g., 65:35 methanol:buffer) to isolate isomers. Adjust pH to 4.6 to minimize carboxylate ionization and improve resolution .
  • Crystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to exploit solubility differences between regioisomers. Monitor crystal growth via polarized light microscopy .

Data Contradiction Example : reports 96% total yield for 4-methoxybenzoic acid-derived isomers but notes variable ratios. Validate purity via 2D NMR (e.g., NOESY) to confirm structural assignments .

What safety precautions are essential when handling (1,1'-Biphenyl)-3-carboxylic acid derivatives?

Basic Question

  • GHS Hazards : Acute toxicity (Category 4 for oral/skin exposure; H302, H312). Use PPE (nitrile gloves, lab coat) and work in fume hoods .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous discharge. Neutralize acidic residues with sodium bicarbonate .

Storage : Keep containers sealed under inert gas (N₂) at 2–8°C to prevent hydrolysis .

How do substituents like 4'-tert-butyl and 4-hydroxy groups influence pharmacological activity?

Advanced Question

  • Hydroxy Group : Enhances hydrogen bonding with targets (e.g., COX-2 in anti-inflammatory agents like diflunisal). Increases solubility via ionization at physiological pH .
  • tert-Butyl Group : Improves metabolic stability by blocking cytochrome P450 oxidation. Reduces renal clearance in preclinical models .

Structure-Activity Study : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-1/COX-2). Replace tert-butyl with methyl to assess steric effects .

How should researchers reconcile discrepancies in toxicity data across safety data sheets (SDS)?

Advanced Question

  • Case Study : classifies acute oral toxicity as Category 4 (LD₅₀ > 300 mg/kg), while lists Category 3 (LD₅₀ = 250–300 mg/kg).
  • Resolution : Conduct in vivo acute toxicity testing per OECD 423 guidelines. Use male Sprague-Dawley rats (n=6) to establish LD₅₀ ranges .

Recommendation : Cross-reference SDS data with peer-reviewed toxicology studies (e.g., diflunisal’s LD₅₀ = 392–439 mg/kg in rodents) .

What strategies assess the hydrolytic stability of biphenyl carboxylic esters?

Advanced Question

  • Accelerated Stability Testing : Incubate esters in pH 7.4 buffer at 40°C for 30 days. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acids) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. tert-Butyl esters typically exhibit t₁/₂ > 6 months under ambient conditions .

How do catalytic systems impact the efficiency of biphenyl coupling reactions?

Advanced Question

  • Rh vs. Pd Catalysts : Rhodium achieves higher yields (85–96%) for sterically hindered substrates but requires higher temperatures (100°C). Palladium systems (e.g., PdCl₂) are cost-effective for electron-deficient aryl halides but suffer from lower turnover numbers .
  • Ligand Effects : Bulky phosphine ligands (e.g., XPhos) improve Pd catalyst stability and regioselectivity in Suzuki reactions .

Optimization Tip : Screen ligands (e.g., BINAP vs. dppf) using design-of-experiment (DoE) software to balance yield and selectivity .

What are key pharmacological derivatives of biphenyl carboxylic acids?

Basic Question

  • Diflunisal : A 2',4'-difluoro-4-hydroxy derivative used as a COX-2 inhibitor (LD₅₀ = 392–439 mg/kg in rodents) .
  • Eltrombopag : A non-peptide thrombopoietin receptor agonist containing a biphenyl core. Modifications at the 3-carboxylic acid position enhance bioavailability .

Research Application : Synthesize fluorinated analogs (e.g., 3',5'-difluoro derivatives) to study metabolic stability in hepatic microsomes .

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